molecular formula C21H39N3O3 B12893893 N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide CAS No. 882032-95-3

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide

Cat. No.: B12893893
CAS No.: 882032-95-3
M. Wt: 381.6 g/mol
InChI Key: MDTSEAYDGCIURR-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide is a synthetic organic compound characterized by the presence of a pyrazole ring, an ethoxy group, and a hexyldecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Hexyldecanamide Chain: The final step involves the coupling of the pyrazole derivative with a hexyldecanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

882032-95-3

Molecular Formula

C21H39N3O3

Molecular Weight

381.6 g/mol

IUPAC Name

N-(3-ethoxy-5-oxo-4H-pyrazol-1-yl)-2-hexyldecanamide

InChI

InChI=1S/C21H39N3O3/c1-4-7-9-11-12-14-16-18(15-13-10-8-5-2)21(26)23-24-20(25)17-19(22-24)27-6-3/h18H,4-17H2,1-3H3,(H,23,26)

InChI Key

MDTSEAYDGCIURR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)NN1C(=O)CC(=N1)OCC

Origin of Product

United States

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